molecular formula C13H12N2O3S B13833481 Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate

Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate

Cat. No.: B13833481
M. Wt: 276.31 g/mol
InChI Key: JNZIAXMTPLKMQF-ZRDIBKRKSA-N
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Description

Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a benzoylamino group, a cyano group, and a methylthio group attached to an acrylate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate typically involves the reaction of methyl acrylate with benzoyl chloride, followed by the introduction of a cyano group and a methylthio group. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved reaction control, higher efficiency, and reduced production costs. The use of continuous flow reactors allows for the precise control of reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzoylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the exchange of functional groups.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted acrylates, depending on the substituent introduced.

Scientific Research Applications

Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with biological molecules, while the cyano and methylthio groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl acrylate: A simpler acrylate with a wide range of applications in polymer chemistry.

    Benzoyl chloride: Used in the synthesis of benzoylamino derivatives.

    Methylthioacrylate: Contains a methylthio group similar to Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

methyl (E)-3-benzamido-2-cyano-3-methylsulfanylprop-2-enoate

InChI

InChI=1S/C13H12N2O3S/c1-18-13(17)10(8-14)12(19-2)15-11(16)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,15,16)/b12-10+

InChI Key

JNZIAXMTPLKMQF-ZRDIBKRKSA-N

Isomeric SMILES

COC(=O)/C(=C(\NC(=O)C1=CC=CC=C1)/SC)/C#N

Canonical SMILES

COC(=O)C(=C(NC(=O)C1=CC=CC=C1)SC)C#N

Origin of Product

United States

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